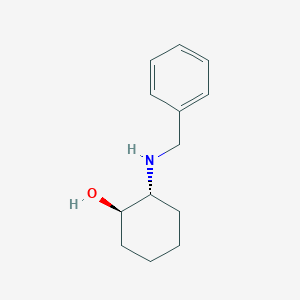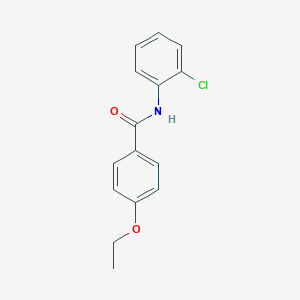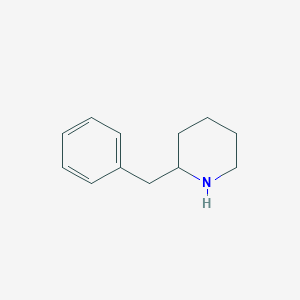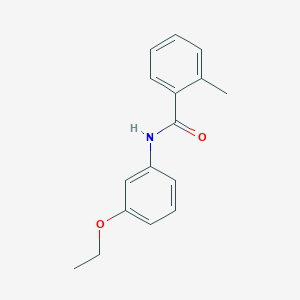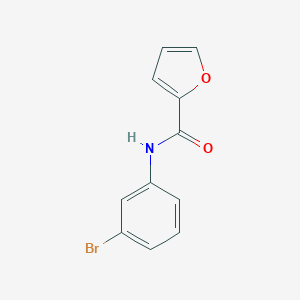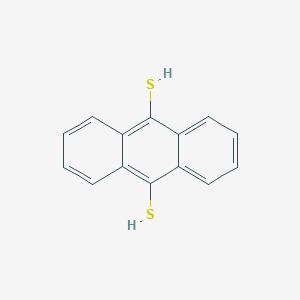
Anthracene-9,10-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene-9,10-dithiol (ADT) is a sulfur-containing organic compound that has been widely used in scientific research due to its unique chemical properties. ADT is a yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. It has a molecular formula of C14H8S2 and a molecular weight of 240.34 g/mol.
Mecanismo De Acción
The mechanism of action of Anthracene-9,10-dithiol is based on its ability to undergo redox reactions. Anthracene-9,10-dithiol can be oxidized to form a radical cation or reduced to form a radical anion. These redox reactions can be used to study electron transfer processes in biological systems. In addition, Anthracene-9,10-dithiol can interact with biomolecules such as proteins and DNA through non-covalent interactions such as π-π stacking and hydrogen bonding.
Efectos Bioquímicos Y Fisiológicos
Anthracene-9,10-dithiol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Anthracene-9,10-dithiol has also been shown to have antioxidant activity, which can protect cells from oxidative damage. In addition, Anthracene-9,10-dithiol has been shown to have anti-inflammatory activity, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Anthracene-9,10-dithiol has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of experimental conditions. Anthracene-9,10-dithiol is also a fluorescent probe that can be used to study the structure and dynamics of biomolecules. However, Anthracene-9,10-dithiol has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. In addition, Anthracene-9,10-dithiol can undergo non-specific interactions with biomolecules, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of Anthracene-9,10-dithiol in scientific research. One potential direction is the development of Anthracene-9,10-dithiol-based fluorescent probes for imaging biological systems. Another potential direction is the use of Anthracene-9,10-dithiol as a redox-active molecule for studying electron transfer reactions in biological systems. In addition, Anthracene-9,10-dithiol can be used as a building block for the synthesis of functional materials such as conductive polymers and molecular wires. Further research is needed to explore the potential applications of Anthracene-9,10-dithiol in these areas.
Conclusion:
In conclusion, Anthracene-9,10-dithiol is a sulfur-containing organic compound that has been widely used in scientific research due to its unique chemical properties. Anthracene-9,10-dithiol has been used as a fluorescent probe, redox-active molecule, and building block for the synthesis of functional materials. Anthracene-9,10-dithiol has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential applications of Anthracene-9,10-dithiol in scientific research.
Métodos De Síntesis
The synthesis of Anthracene-9,10-dithiol involves the reaction of anthracene with sulfur in the presence of a catalyst such as aluminum chloride. The reaction takes place at high temperature and produces Anthracene-9,10-dithiol as a yellow crystalline solid. The purity of Anthracene-9,10-dithiol can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Anthracene-9,10-dithiol has been widely used in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for studying the structure and dynamics of biomolecules such as proteins and DNA. Anthracene-9,10-dithiol has also been used as a redox-active molecule for studying electron transfer reactions in biological systems. In addition, Anthracene-9,10-dithiol has been used as a building block for the synthesis of functional materials such as conductive polymers and molecular wires.
Propiedades
Número CAS |
86756-29-8 |
|---|---|
Nombre del producto |
Anthracene-9,10-dithiol |
Fórmula molecular |
C14H10S2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
anthracene-9,10-dithiol |
InChI |
InChI=1S/C14H10S2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H |
Clave InChI |
QHWTVIYSEHVEKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



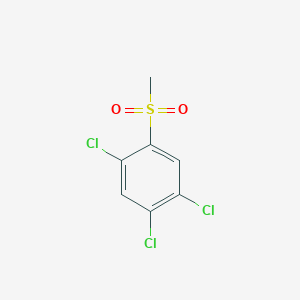

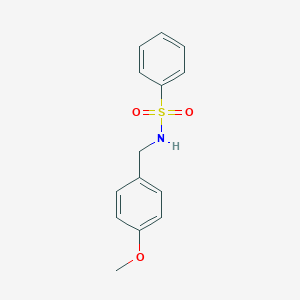
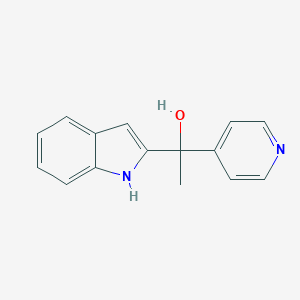
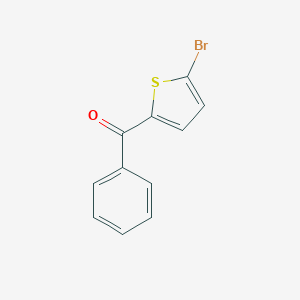
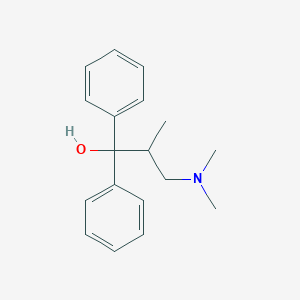
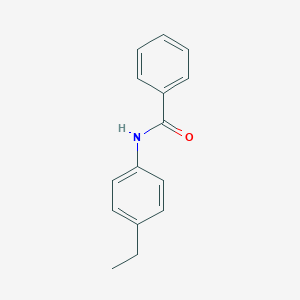
![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)
![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)
